Boiling Point and Density Compared to Unsubstituted and Para-Bromo Anhydrides
The predicted boiling point of (3-bromobenzoyl) 3-bromobenzoate is 470.8 °C at 760 mmHg, which is approximately 111 °C higher than that of unsubstituted benzoic anhydride (360 °C) and comparable to the para-bromo isomer (468.4 °C) . Its predicted density of 1.752 g/cm³ is substantially greater than benzoic anhydride (1.199 g/cm³) and nearly identical to 4-bromobenzoic anhydride (1.752 g/cm³) . These data indicate that bromine substitution significantly increases both boiling point and density relative to the parent anhydride, while the meta- and para-isomers exhibit very similar bulk physical properties, shifting the differentiation to regiochemical and electronic factors [1].
| Evidence Dimension | Predicted Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 470.8 ± 30.0 °C |
| Comparator Or Baseline | Benzoic anhydride: 360.0 ± 11.0 °C; 4-Bromobenzoic anhydride: 468.4 ± 30.0 °C |
| Quantified Difference | +110.8 °C vs benzoic anhydride; +2.4 °C vs 4-bromo isomer |
| Conditions | ACD/Labs Percepta PhysChem Module predicted data |
Why This Matters
The higher boiling point necessitates adjusted distillation or sublimation conditions during purification, directly affecting procurement specifications for thermal processing.
- [1] PubChem Compound Summary for CID 235567, '(3-Bromobenzoyl) 3-bromobenzoate'. Computed properties. https://pubchem.ncbi.nlm.nih.gov/compound/6268-21-9 (accessed April 2026). View Source
